REACTION_CXSMILES
|
CN(C)C=O.[C:6]([N:13]1[CH2:18][CH2:17][CH2:16][CH:15](OS(C)(=O)=O)[CH2:14]1)([O:8][C:9]([CH3:12])([CH3:11])[CH3:10])=[O:7].[C:24]([O-:27])(=[S:26])[CH3:25].[K+]>O>[C:6]([N:13]1[CH2:18][CH2:17][CH2:16][CH:15]([S:26][C:24](=[O:27])[CH3:25])[CH2:14]1)([O:8][C:9]([CH3:10])([CH3:11])[CH3:12])=[O:7] |f:2.3|
|
Name
|
|
Quantity
|
2.7 L
|
Type
|
reactant
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
251.4 g
|
Type
|
reactant
|
Smiles
|
C(=O)(OC(C)(C)C)N1CC(CCC1)OS(=O)(=O)C
|
Name
|
potassium thioacetate
|
Quantity
|
256.8 g
|
Type
|
reactant
|
Smiles
|
C(C)(=S)[O-].[K+]
|
Name
|
petroleum ether
|
Quantity
|
4.2 L
|
Type
|
solvent
|
Smiles
|
|
Name
|
|
Quantity
|
4 L
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
95 °C
|
Type
|
CUSTOM
|
Details
|
After stirring for 90 min at 95° C. the reaction mixture
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
with warming
|
Type
|
CUSTOM
|
Details
|
At an internal temperature of 50° C
|
Type
|
CUSTOM
|
Details
|
is transferred into a reactor
|
Type
|
STIRRING
|
Details
|
After vigorous stirring for 5 minutes the aqueous phase
|
Duration
|
5 min
|
Type
|
CUSTOM
|
Details
|
is removed
|
Type
|
CUSTOM
|
Details
|
The organic phase is separated
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
ADDITION
|
Details
|
treated with active charcoal
|
Type
|
CUSTOM
|
Details
|
The solution is evaporated to dryness
|
Type
|
ADDITION
|
Details
|
After flash chromatography on silica with petroleum ether, toluene, and ethyl acetate and concentration of the product containing
|
Type
|
CUSTOM
|
Details
|
solution crystallization
|
Type
|
TEMPERATURE
|
Details
|
on cooling
|
Reaction Time |
90 min |
Name
|
|
Type
|
product
|
Smiles
|
C(=O)(OC(C)(C)C)N1CC(CCC1)SC(C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 110 g | |
YIELD: CALCULATEDPERCENTYIELD | 47.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |